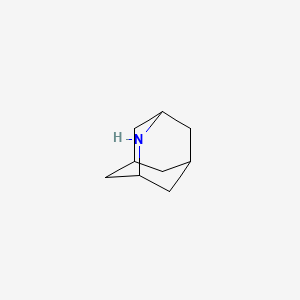
2-Azaadamantane
Übersicht
Beschreibung
2-Azaadamantane is a nitrogen-containing analog of adamantane, where one of the carbon atoms in the adamantane structure is replaced by a nitrogen atom. This substitution imparts unique chemical and physical properties to the compound, making it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaadamantane typically involves the preparation of triamines from tris(oxymethyl)methane and its homologs through the synthesis and reduction of the corresponding triazides. The resulting triamine is then reacted with various carbonyl-containing compounds . Another method involves the iodine-mediated ring closure followed by reduction with lithium aluminum hydride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azaadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of this compound N-oxyl derivatives, which are used as catalysts in the oxidation of alcohols .
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen, sodium hypochlorite, and oxoammonium salts.
Substitution: Various carbonyl-containing compounds are used in substitution reactions to introduce different functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound N-oxyl, which is used as a catalyst in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Azaadamantane and its derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azaadamantane derivatives, particularly this compound N-oxyl, involves the formation of stable nitroxyl radicals. These radicals facilitate the oxidation of alcohols by abstracting hydrogen atoms from the alcohol substrates, leading to the formation of aldehydes or ketones . The catalytic activity is influenced by the structural and electronic properties of the nitroxyl radicals .
Vergleich Mit ähnlichen Verbindungen
Adamantane: The parent compound, which does not contain nitrogen atoms.
1,3,5-Triazaadamantane: Contains three nitrogen atoms in the adamantane structure.
2,2,6,6-Tetramethylpiperidine N-oxyl (TEMPO): Another nitroxyl radical used as a catalyst in oxidation reactions.
Uniqueness: 2-Azaadamantane is unique due to its nitrogen atom, which imparts different chemical and physical properties compared to adamantane. It has higher solubility in water and different reactivity patterns, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-6-2-8-4-7(1)5-9(3-6)10-8/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSDEVRDASOICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














